Bioequivalence to Racemic Leucovorin: AUC and Cmax Equivalency
Levoleucovorin is bioequivalent to a twice-the-molar-dose of racemic leucovorin. In a comparative pharmacokinetic study, a 15 mg intravenous dose of levoleucovorin was shown to be bioequivalent to a 30 mg intravenous dose of racemic leucovorin based on the geometric mean ratios for AUC and Cmax being within the 80-125% standard limit [1].
| Evidence Dimension | Pharmacokinetic Bioequivalence (AUC and Cmax) |
|---|---|
| Target Compound Data | AUC(0-inf) and Cmax geometric mean ratios within 80-125% for levoleucovorin vs. d,l-leucovorin (based on 15 mg vs. 30 mg IV doses) [1]. |
| Comparator Or Baseline | d,l-Leucovorin (racemic leucovorin), 30 mg IV dose. |
| Quantified Difference | The 90% confidence interval for the geometric mean ratios for both AUC0-inf and Cmax were within the standard limit of 80 to 125%, establishing bioequivalence. |
| Conditions | Randomized, single-dose, four-way crossover study in 33 healthy male volunteers comparing 15 mg levoleucovorin injection and 30 mg leucovorin injection [1]. |
Why This Matters
This data confirms that levoleucovorin can be substituted for racemic leucovorin at half the molar dose, providing a direct procurement alternative without compromising expected systemic exposure to active folates.
- [1] DeVito JM, et al. Bioequivalence of oral and injectable levoleucovorin and leucovorin. Clin Pharm. 1993 Apr;12(4):293-9. PMID: 8458180. View Source
